2-Chloro-1-ethynyl-3-methoxybenzene
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Overview
Description
2-Chloro-1-ethynyl-3-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethynyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-ethynyl-3-methoxybenzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethynyl-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-ethynyl-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethynyl-3-methoxybenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-ethynylbenzene: Lacks the methoxy group, which can affect its reactivity and applications.
1-Ethynyl-3-methoxybenzene: Lacks the chlorine atom, leading to different chemical properties and reactivity.
2-Chloro-3-methoxybenzene: Lacks the ethynyl group, resulting in different applications and reactivity.
Uniqueness
2-Chloro-1-ethynyl-3-methoxybenzene is unique due to the presence of all three functional groups (chlorine, ethynyl, and methoxy) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
2-chloro-1-ethynyl-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUXLCQNPQNOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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